2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide
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Description
Synthesis Analysis
The synthesis of derivatives similar to 2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide involves complex reactions, including the preparation of trifluorosilylmethyl compounds from corresponding NH-compounds and subsequent reactions with Lewis bases and BF3 etherate (Negrebetsky et al., 2008). Another approach includes the synthesis and crystal structure characterization of closely related trifluoro compounds, revealing detailed molecular configurations through techniques like X-ray crystallography (Pan et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of related compounds employs NMR, HRMS spectroscopy, and X-ray crystallography, highlighting the presence of intermolecular hydrogen bonds and the disorder of certain atoms within the crystal structures (Pan et al., 2016). Studies also reveal the dynamic stereochemistry of trifluorides, showcasing the pentacoordinate and hexacoordinate nature of silicon atoms in these compounds (Negrebetsky et al., 2008).
Chemical Reactions and Properties
Research indicates that trifluoroacetamide derivatives can undergo various chemical reactions, including iodoamidation and addition-cyclization processes, leading to the formation of complex structures. These reactions demonstrate the reactivity and versatility of trifluoroacetamide derivatives in synthetic chemistry (Shainyan et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure and molecular geometry, are closely examined through techniques like X-ray diffraction analysis. This allows for a detailed understanding of their conformation and intermolecular interactions, which are critical for their chemical behavior and potential applications (Pan et al., 2016).
Chemical Properties Analysis
The chemical properties of 2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide derivatives are characterized by their reactivity in various chemical reactions, including oxidative addition and electrophilic substitution. These properties are essential for understanding their potential in synthetic and medicinal chemistry contexts (Shainyan et al., 2015).
Scientific Research Applications
Summary of the Application
“2,2,2-Trifluoro-N-(2-(phenylethynyl)phenyl)acetamide” is used in the synthesis of catalysts. It is used in a reaction involving isonitrile-involved cyclization .
Methods of Application or Experimental Procedures
The compound is mixed with tert-butyl isocyanide and other substances in dry DMSO .
Results or Outcomes
2. Use in Ionic Liquids
Summary of the Application
“2,2,2-Trifluoro-N-(trifluoromethylsulfonyl)acetamide” is one of the anions considered in the study of ionic liquids .
Methods of Application or Experimental Procedures
The compound is used in the creation of ionic liquids, which are then studied using various techniques, including volumetric mass density and dynamic viscosity measurements .
Results or Outcomes
The ionic liquids containing this compound exhibit low densities and viscosities among the studied ionic liquids .
3. Use in Ionic Liquids
Summary of the Application
“2,2,2-Trifluoro-N-(trifluoromethylsulfonyl)acetamide” is one of the anions considered in the study of ionic liquids .
Methods of Application or Experimental Procedures
The compound is used in the creation of ionic liquids, which are then studied using various techniques, including volumetric mass density and dynamic viscosity measurements .
Results or Outcomes
The ionic liquids containing this compound exhibit low densities and viscosities among the studied ionic liquids .
4. Use in Chemical Synthesis
Summary of the Application
“2,2,2-Trifluoro-N-(trifluoromethylsulfonyl)acetamide” and its derivatives are used in various chemical syntheses .
Methods of Application or Experimental Procedures
The compound is used in the synthesis of various other compounds, as listed on the Sigma-Aldrich website .
5. Use in Ionic Liquids
Summary of the Application
“2,2,2-Trifluoro-N-(trifluoromethylsulfonyl)acetamide” is one of the anions considered in the study of ionic liquids .
Methods of Application or Experimental Procedures
The compound is used in the creation of ionic liquids, which are then studied using various techniques, including volumetric mass density and dynamic viscosity measurements .
Results or Outcomes
The ionic liquids containing this compound exhibit low densities and viscosities among all the studied ionic liquids .
6. Use in Chemical Synthesis
Summary of the Application
“2,2,2-Trifluoro-N-(trifluoromethylsulfonyl)acetamide” and its derivatives are used in various chemical syntheses .
Methods of Application or Experimental Procedures
The compound is used in the synthesis of various other compounds, as listed on the Sigma-Aldrich website .
properties
IUPAC Name |
2,2,2-trifluoro-N-[(1R)-1-phenylethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-7(8-5-3-2-4-6-8)14-9(15)10(11,12)13/h2-7H,1H3,(H,14,15)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFCMJDNHPXGBY-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354670 |
Source
|
Record name | 2,2,2-trifluoro-n-[(1r)-1-phenylethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide | |
CAS RN |
39995-50-1 |
Source
|
Record name | 2,2,2-trifluoro-n-[(1r)-1-phenylethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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